molecular formula C14H34O6Si2 B027373 1,8-bis(trimethoxysily)octane CAS No. 105566-68-5

1,8-bis(trimethoxysily)octane

Cat. No.: B027373
CAS No.: 105566-68-5
M. Wt: 354.59 g/mol
InChI Key: SHCGUUKICQTMGF-UHFFFAOYSA-N
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Description

1,8-Bis(trimethoxysilyl)octane is an organosilicon compound with the molecular formula C14H34O6Si2. It is a bifunctional silane, meaning it has two reactive silane groups. This compound is often used as a coupling agent to improve the bond between organic and inorganic materials.

Mechanism of Action

Target of Action

1,8-Bis(trimethoxysilyl)octane is a chemical compound that primarily targets the hydrolytic stability of various substances . It is often used as an additive in coatings and composite applications .

Mode of Action

The compound works by enhancing the hydrolytic stability of the substances it is added to . This means it helps to prevent or slow down the decomposition of these substances when they come into contact with water. This results in increased product shelf life and better substrate bonding .

Biochemical Pathways

It is known that the compound can react with moisture and water to form ethanol . This reaction could potentially influence various biochemical pathways, particularly those involving ethanol metabolism.

Pharmacokinetics

It is known that the compound can react with moisture and water to form ethanol . Ethanol is well-studied and is known to be rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver to acetaldehyde and acetic acid .

Result of Action

The primary result of the action of 1,8-Bis(trimethoxysilyl)octane is the enhancement of hydrolytic stability, which leads to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings and composite applications . Additionally, the formation of ethanol can have various effects, including a potential narcotic effect if overexposed .

Action Environment

The action of 1,8-Bis(trimethoxysilyl)octane can be influenced by environmental factors such as the presence of moisture and water, as these can cause the compound to hydrolyze and form ethanol . The temperature and pH of the environment could also potentially influence the rate of this reaction.

Preparation Methods

1,8-Bis(trimethoxysilyl)octane can be synthesized through the reaction of octane-1,8-diol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1,8-Bis(trimethoxysilyl)octane undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water, the trimethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong siloxane bonds.

    Substitution: The methoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents and conditions for these reactions include water, acids or bases as catalysts, and controlled temperature and humidity. Major products formed from these reactions include siloxane networks and modified surfaces with improved adhesion properties.

Scientific Research Applications

1,8-Bis(trimethoxysilyl)octane has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: It can be used to modify surfaces of biomaterials to improve biocompatibility.

    Medicine: It is used in the development of drug delivery systems and medical implants.

    Industry: It is used in coatings, adhesives, and sealants to improve adhesion and durability.

Comparison with Similar Compounds

1,8-Bis(trimethoxysilyl)octane can be compared with other bifunctional silanes such as 1,8-Bis(triethoxysilyl)octane. While both compounds have similar structures and functions, 1,8-Bis(trimethoxysilyl)octane has methoxy groups, whereas 1,8-Bis(triethoxysilyl)octane has ethoxy groups. This difference can affect the hydrolysis rate and the properties of the resulting siloxane bonds. Other similar compounds include 1,6-Bis(trimethoxysilyl)hexane and 1,10-Bis(trimethoxysilyl)decane, which have different chain lengths and may be used for different applications based on their specific properties.

Properties

IUPAC Name

trimethoxy(8-trimethoxysilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H34O6Si2/c1-15-21(16-2,17-3)13-11-9-7-8-10-12-14-22(18-4,19-5)20-6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGUUKICQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305841
Record name 1,8-Bis(trimethoxysilyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105566-68-5
Record name 1,8-Bis(trimethoxysilyl)octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105566-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Bis(trimethoxysilyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,13-Dioxa-3,12-disilatetradecane, 3,3,12,12-tetramethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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